Cas no 13258-12-3 ([1,2,4]triazolo[4,3-a]pyrazin-3-amine)

1,2,4-Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound featuring a fused triazole-pyrazine core, which confers significant versatility in medicinal and materials chemistry. Its structure serves as a key pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) disorders and kinase inhibition due to its high binding affinity and selectivity. The amine functional group enhances solubility and provides a handle for further derivatization, making it valuable for scaffold optimization. This compound exhibits stability under physiological conditions, ensuring reliable performance in biological assays. Its synthetic accessibility and modularity further support its utility as a building block for developing novel therapeutics or functional materials.
[1,2,4]triazolo[4,3-a]pyrazin-3-amine structure
13258-12-3 structure
Product Name:[1,2,4]triazolo[4,3-a]pyrazin-3-amine
CAS No:13258-12-3
MF:C5H5N5
MW:135.126699209213
MDL:MFCD11111698
CID:3161632
PubChem ID:55264503
Update Time:2025-05-20

[1,2,4]triazolo[4,3-a]pyrazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]triazolo[4,3-a]pyrazin-3-amine
    • S-TRIAZOLO[4,3-A]PYRAZINE, 3-AMINO-
    • AKOS006306692
    • CS-0245029
    • 13258-12-3
    • Z1198314968
    • G73946
    • EN300-298381
    • SCHEMBL18879057
    • 819-698-0
    • NAA25812
    • (1,2,4)Triazolo(4,3-a)pyrazin-3-amine
    • MDL: MFCD11111698
    • Inchi: 1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9)
    • InChI Key: NAFFKRZOXKOIPB-UHFFFAOYSA-N
    • SMILES: N12C=CN=CC1=NN=C2N

Computed Properties

  • Exact Mass: 135.05449518g/mol
  • Monoisotopic Mass: 135.05449518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 69.1Ų

[1,2,4]triazolo[4,3-a]pyrazin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A099001948-1g
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine
13258-12-3 97%
1g
$549.44 2022-04-03
TRC
T796098-2.5mg
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3
2.5mg
$ 50.00 2022-06-02
TRC
T796098-5mg
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3
5mg
$ 70.00 2022-06-02
TRC
T796098-25mg
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3
25mg
$ 275.00 2022-06-02
Chemenu
CM431998-1g
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95%+
1g
$1286 2024-08-02
eNovation Chemicals LLC
D624682-1G
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95%
1g
$1025 2024-05-23
Enamine
EN300-298381-1g
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95%
1g
$974.0 2023-09-06
Enamine
EN300-298381-5g
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95%
5g
$4045.0 2023-09-06
Enamine
EN300-298381-10g
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95%
10g
$7893.0 2023-09-06
Enamine
EN300-298381-0.05g
[1,2,4]triazolo[4,3-a]pyrazin-3-amine
13258-12-3 95.0%
0.05g
$227.0 2025-03-19

[1,2,4]triazolo[4,3-a]pyrazin-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13258-12-3)[1,2,4]triazolo[4,3-a]pyrazin-3-amine
Order Number:A857907
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:09
Price ($):1003.0
Email:sales@amadischem.com

Additional information on [1,2,4]triazolo[4,3-a]pyrazin-3-amine

Introduction to [1,2,4]triazolo[4,3-a]pyrazin-3-amine and Its Significance in Modern Chemical Biology

[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a highly intriguing heterocyclic compound characterized by its unique structural framework, which integrates three nitrogen-containing rings. This compound, identified by the CAS number 13258-12-3, has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties and potential applications in drug discovery. The structural motif of this molecule, comprising a fused triazolo-pyrazine core with an amine functional group at the 3-position, provides a rich scaffold for further chemical modifications and biological investigations.

The significance of [1,2,4]triazolo[4,3-a]pyrazin-3-amine lies in its ability to interact with various biological targets, making it a promising candidate for the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating enzyme activities and receptor interactions, which are crucial for treating a wide range of diseases. The compound's unique electronic and steric properties allow it to exhibit selectivity in binding to biological targets, reducing off-target effects and enhancing therapeutic efficacy.

One of the most compelling aspects of [1,2,4]triazolo[4,3-a]pyrazin-3-amine is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural features to design molecules that can selectively inhibit key enzymes involved in metabolic pathways and signal transduction. For instance, studies have demonstrated its potential in targeting enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The ability to fine-tune the chemical properties of this compound has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amine presents a fascinating challenge due to its complex heterocyclic structure. However, advances in synthetic methodologies have made it more accessible for researchers to explore its full potential. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly improved the efficiency and scalability of its preparation. These advancements have not only facilitated the production of high-quality samples for biological testing but also opened new avenues for structural diversification.

In terms of biological activity, [1,2,4]triazolo[4,3-a]pyrazin-3-amine has shown promising results in several preclinical studies. Its ability to modulate biological pathways has been linked to potential therapeutic benefits in areas such as neurodegenerative diseases and autoimmune disorders. For example, research has indicated that derivatives of this compound can interact with neurotransmitter receptors, potentially offering new treatments for conditions like Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties have been explored in models of rheumatoid arthritis and other chronic inflammatory conditions.

The integration of computational chemistry and high-throughput screening has further accelerated the discovery process for [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives. By leveraging computational models to predict binding affinities and pharmacokinetic profiles, researchers can rapidly identify promising candidates for further experimental validation. This interdisciplinary approach has not only streamlined the drug discovery pipeline but also provided deeper insights into the molecular mechanisms underlying its biological effects.

Future directions in the study of [1,2,4]triazolo[4,3-a]pyrazin-3-amine include exploring its potential as a scaffold for next-generation therapeutics. By incorporating novel functional groups or exploring different heterocyclic linkages, scientists aim to enhance its potency and selectivity. Additionally, investigating its interactions with complex biological systems using cutting-edge techniques such as single-cell analysis could provide unprecedented insights into its mode of action.

The versatility of [1,2,4]triazolo[4,3-a]pyrazin-3-amine makes it a valuable asset in the chemical biology toolkit. Its unique structural features and broad spectrum of biological activities position it as a key molecule for future drug development efforts. As research continues to uncover new applications and mechanisms associated with this compound,its significance is expected to grow even further,driving innovation across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13258-12-3)[1,2,4]triazolo[4,3-a]pyrazin-3-amine
A857907
Purity:99%
Quantity:250mg
Price ($):1003.0
Email